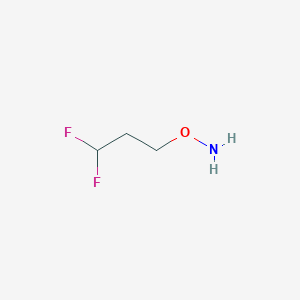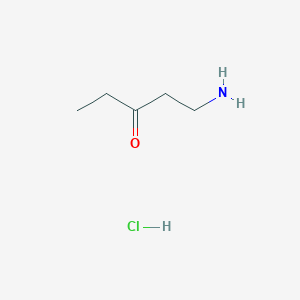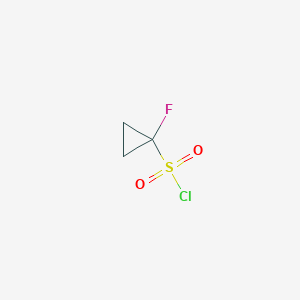
2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoropropan-2-yl)pyridine-4-carboxylic acid (2-FPPCA) is an organic compound with a molecular formula of C8H8FNO2. It is a colorless, crystalline solid that is soluble in water and polar organic solvents. 2-FPPCA has been studied for its potential applications in various fields, including synthetic organic chemistry, analytical chemistry, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid is not well understood. However, it is believed to involve the formation of a reactive intermediate, which then reacts with the target molecule. This reaction is believed to be catalyzed by the enzyme cytochrome P450s, which are found in many organisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid are not well studied. However, it has been shown to inhibit the activity of cytochrome P450s, which can lead to decreased levels of certain hormones and other molecules. In addition, it has been shown to have some antioxidant activity, which may be beneficial in certain contexts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in a variety of solvents. In addition, it is relatively stable and has a low toxicity. However, it is not very soluble in water, which can limit its use in some experiments.
Direcciones Futuras
There are a variety of potential future directions for the use of 2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid. It could be used in the development of novel drugs and in the synthesis of new compounds. In addition, it could be used in the study of enzyme mechanisms and in the analysis of complex biological systems. It could also be used in the development of new analytical techniques and in the production of new materials. Finally, it could be used in the development of new medical treatments and in the study of the effects of environmental toxins.
Métodos De Síntesis
2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid can be synthesized from the reaction of 2-fluoropropanol with pyridine-4-carboxylic acid in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is carried out at room temperature and requires a few hours to complete. The product is isolated by filtration, washed with water, and dried.
Aplicaciones Científicas De Investigación
2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid has been used in various scientific research applications, including the synthesis of novel compounds, the analysis of complex biological systems, and the study of enzymatic mechanisms. In particular, it has been used as a building block for the synthesis of biologically active compounds and as a reagent in the analysis of proteins and other biomolecules. In addition, 2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid has been used as a substrate for various enzymes, such as cytochrome P450s, to study their catalytic mechanisms.
Propiedades
IUPAC Name |
2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-9(2,10)7-5-6(8(12)13)3-4-11-7/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVCCKMPXZEJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoropropan-2-yl)isonicotinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{spiro[2.3]hexan-4-yl}methanol](/img/structure/B6618342.png)











